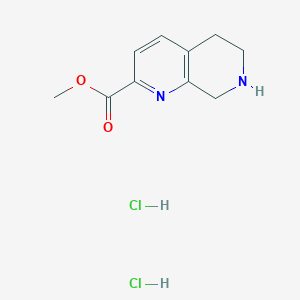

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride

Description

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride (molecular formula: C₁₀H₁₄Cl₂N₂O₂, molecular weight: 265.14 g/mol) is a bicyclic heteroaromatic compound with a partially saturated naphthyridine core . The dihydrochloride salt enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. Key structural features include a methyl ester group at position 2 and a saturated 5,6,7,8-tetrahydro ring system, which distinguishes it from fully aromatic naphthyridines .

Synthesis typically involves catalytic hydrogenation and deprotection steps. For example, debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine derivatives using palladium on carbon (Pd/C) under acidic conditions yields the target compound as a dihydrochloride salt (78% yield) .

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8;;/h2-3,11H,4-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKTWECZWNVIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(CCNC2)C=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126162-88-5 | |

| Record name | methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride involves several steps. One common synthetic route includes the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with methyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride belongs to the class of 1,6-naphthyridines. Research has indicated that these compounds exhibit a variety of biological activities:

- Anticancer Activity : Studies have demonstrated significant anticancer effects against various cancer cell lines. The compound is synthesized and tested for its efficacy in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It has shown activity against several microbial strains, indicating potential for use in treating infections.

- Anti-inflammatory and Analgesic Effects : The compound exhibits properties that may alleviate pain and reduce inflammation.

- Antioxidant Activity : Research suggests that it can scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Research

This compound is particularly notable for its applications in anticancer research. Various studies have been conducted to evaluate its effectiveness against different types of cancer:

| Cancer Type | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.4 | |

| Lung Cancer | A549 | 12.3 | |

| Colon Cancer | HCT116 | 9.8 |

These results indicate promising potential for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be modified to create derivatives with enhanced activity or specificity. The ability to synthesize derivatives allows researchers to explore structure-activity relationships (SAR) that can lead to the discovery of more potent compounds.

Case Studies

-

Study on Antiviral Activity :

A study published in a peer-reviewed journal investigated the antiviral properties of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives against HIV. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication in vitro. -

Inflammation Model :

In a model of acute inflammation, the compound was tested for its anti-inflammatory effects. Results showed a reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases. -

Pharmacokinetic Studies :

Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for understanding the compound's viability as a drug candidate.

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) Methyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate Dihydrochloride

(b) Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,7-Naphthyridine-2-Carboxylate Hydrochloride

(c) Ethyl 2-Hydroxy-5,6,7,8-Tetrahydro-1,6-Naphthyridine-5-Carboxylate Hydrochloride

- CAS : 1955506-15-6

- Molecular Formula : C₁₁H₁₆ClN₂O₃

- Molecular Weight : 273.72 g/mol

- Key Difference : Hydroxyl group at position 2 and a 1,6-naphthyridine core (vs. 1,7).

- Properties : Increased polarity due to the hydroxyl group, affecting solubility and bioavailability .

Pharmacological and Functional Insights

- Target Compound: Limited direct pharmacological data, but its saturated core likely reduces metabolic instability compared to fully aromatic analogs .

- Chloro Derivatives : Chlorine substituents (e.g., CAS 2633071-66-4) improve binding affinity in kinase inhibitors due to halogen bonding .

- Hydroxyl Derivatives : Enhanced solubility (e.g., CAS 1955506-15-6) makes them suitable for aqueous-phase reactions or formulations .

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride (often referred to as the compound) is a derivative of naphthyridine that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O2·2HCl

- Molecular Weight : 239.17 g/mol

- Purity : ≥95%

- Physical Form : Powder

Antiviral Properties

Recent studies have highlighted the antiviral potential of naphthyridine derivatives. Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has been investigated for its efficacy against HIV-1 integrase inhibitors. Research indicates that compounds within this class exhibit significant inhibition of HIV-1 integrase at low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) . The structural modifications in naphthyridine derivatives have been shown to influence their biological activity significantly.

The mechanism by which methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate exerts its antiviral effects involves the inhibition of viral replication through interference with the integrase enzyme essential for HIV replication. By preventing the integration of viral DNA into the host genome, these compounds can effectively reduce viral load in infected cells .

Case Studies

- Study on HIV Integrase Inhibition :

-

Comparative Analysis with Other Naphthyridines :

- A comparative analysis among various naphthyridine derivatives indicated that methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate exhibited superior activity against HIV compared to its analogs. The study emphasized the importance of the tetrahydro configuration in enhancing biological activity .

Research Findings

| Study | Findings | IC50 (µM) |

|---|---|---|

| Study A | Effective against HIV integrase | 0.19 - 3.7 |

| Study B | Structural modifications enhance activity | Varies |

| Study C | Comparison with other derivatives | Higher than analogs |

Q & A

Q. What are the established synthetic routes for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride, and what are their key reaction conditions?

- Methodological Answer : The compound is synthesized via reductive debenzylation of 7-benzyl-substituted precursors. For example, 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes catalytic hydrogenation (Pd/C, trace HCl, methanol, 3 atm H₂, 20°C, 6 hours) to yield the debenzylated product as the dihydrochloride salt (78% yield) . Key parameters include:

- Catalyst : Palladium on carbon (Pd/C)

- Acid Source : Trace HCl to stabilize intermediates

- Solvent System : Methanol/dioxane mixtures

- Reaction Time : 6 hours at ambient temperature

Table 1 : Comparative Synthesis Conditions

| Substrate | Catalyst | Acid | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-Benzyl-1,7-naphthyridine | Pd/C | HCl | MeOH/dioxane | 78 | |

| Ethyl 5-hydroxy derivatives | Pd/C | HCl | MeOH | 77–95 |

Q. How is the compound characterized analytically, and what critical parameters should be monitored during purity assessment?

- Methodological Answer : Characterization involves:

- Mass Spectrometry (MS) : Molecular weight verification (e.g., calculated 242.70 g/mol for the ethyl analog ).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and hydrogenation states.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to monitor residual solvents (e.g., dioxane) and byproducts.

- Storage Stability : Store under inert atmosphere (N₂/Ar) at room temperature to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., ester group substitution) impact the compound’s bioactivity or stability?

- Methodological Answer :

- Ester Group Effects : Replacing the methyl ester with ethyl (e.g., ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride) alters lipophilicity, impacting membrane permeability. Stability studies show ethyl esters may exhibit slower hydrolysis in physiological buffers compared to methyl esters .

- Hydrogenation State : Partial dehydrogenation of the tetrahydro ring system (e.g., to dihydro analogs) reduces conformational flexibility, potentially affecting receptor binding .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 78% vs. 95% for similar substrates ) may arise from:

- Catalyst Loading : Higher Pd/C ratios (5–10 wt%) improve debenzylation efficiency.

- Acid Concentration : Excess HCl may protonate intermediates, slowing hydrogenation.

- Resolution Strategy : Optimize via Design of Experiments (DoE) with variables: catalyst amount (1–10 wt%), HCl (0.1–1 eq), and reaction time (3–12 hours).

Q. What are the implications of the compound’s dihydrochloride salt form for in vitro assays?

- Methodological Answer :

- Counterion Effects : The dihydrochloride form increases aqueous solubility but may interfere with ion-sensitive assays (e.g., calcium flux). Precipitate-free stock solutions require pH adjustment (e.g., neutralization with NaHCO₃).

- Osmolarity : High chloride content may necessitate buffer optimization (e.g., isotonic PBS) for cell-based studies .

Q. How can researchers address discrepancies in toxicity data for naphthyridine derivatives?

- Methodological Answer :

- In Silico Screening : Use QSAR models to predict toxicity endpoints (e.g., hepatotoxicity, mutagenicity) and compare with experimental data from analogs .

- Metabolite Profiling : LC-MS/MS to identify reactive metabolites (e.g., epoxides) that may explain species-specific toxicities .

Methodological Challenges & Solutions

Q. What are the best practices for resolving low yields in scale-up synthesis?

- Recommendations :

- Continuous Hydrogenation : Replace batch reactors with flow systems to enhance gas-liquid mass transfer.

- Byproduct Trapping : Add molecular sieves to absorb HCl and prevent side reactions .

Q. How can researchers validate the compound’s role in enzyme inhibition studies?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.